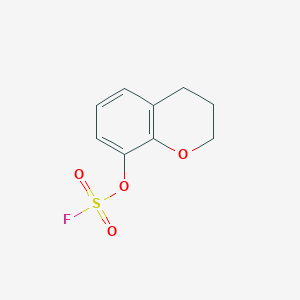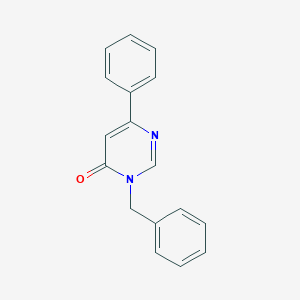
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide, also known as Cmpd-1, is a chemical compound that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of the protein kinases CLK1 and CLK4, which are involved in pre-mRNA splicing. Cmpd-1 has been studied for its potential therapeutic applications in diseases such as cancer and genetic disorders.
作用機序
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide inhibits the protein kinases CLK1 and CLK4, which are involved in pre-mRNA splicing. By inhibiting these kinases, N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide can modulate alternative splicing of pre-mRNA, leading to changes in gene expression. This mechanism of action has been demonstrated in various cell lines and animal models.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide has been shown to have several biochemical and physiological effects. It can modulate alternative splicing of pre-mRNA, leading to changes in gene expression. N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the efficacy of chemotherapy drugs. In animal models, N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide has been shown to improve muscle function in spinal muscular atrophy and to reduce inflammation in cystic fibrosis.
実験室実験の利点と制限
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CLK1 and CLK4, and has been extensively studied for its potential therapeutic applications. However, there are also limitations to its use. N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide can be toxic at high concentrations, and its effects on alternative splicing can be complex and difficult to interpret. In addition, the synthesis of N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide. One area of focus is the development of more potent and selective inhibitors of CLK1 and CLK4, which could have improved therapeutic applications. Another area of focus is the use of N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide in combination with other therapies, such as chemotherapy drugs, to enhance their efficacy. Finally, further research is needed to fully understand the mechanisms of action of N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide and its effects on pre-mRNA splicing.
合成法
The synthesis of N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The method of synthesis has been described in detail in scientific literature, and involves the use of various reagents and solvents. The purity and yield of the final product can be optimized by adjusting the reaction conditions.
科学的研究の応用
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy drugs. N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide has also been studied for its potential use in treating genetic disorders such as spinal muscular atrophy and cystic fibrosis, which are caused by defects in pre-mRNA splicing.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-10-17(18(23)21-19(12-20)8-5-9-19)14(2)22(13)15-6-4-7-16(11-15)24-3/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUOJSLPQUCJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C(=O)NC3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde](/img/structure/B2887240.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2887241.png)
![Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887242.png)
![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887244.png)

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2887248.png)
![1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2887250.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2887252.png)
![5-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B2887253.png)
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887254.png)